1,2-Dichloro-3-fluoro-6-(fluoromethoxy)benzene

Description

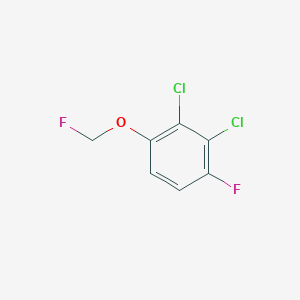

1,2-Dichloro-3-fluoro-6-(fluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with two chlorine atoms at positions 1 and 2, a fluorine atom at position 3, and a fluoromethoxy group (-OCH₂F) at position 4.

Properties

Molecular Formula |

C7H4Cl2F2O |

|---|---|

Molecular Weight |

213.01 g/mol |

IUPAC Name |

2,3-dichloro-1-fluoro-4-(fluoromethoxy)benzene |

InChI |

InChI=1S/C7H4Cl2F2O/c8-6-4(11)1-2-5(7(6)9)12-3-10/h1-2H,3H2 |

InChI Key |

SGAGAYNMBGPMBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1OCF)Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,2-Dichloro-3-fluoro-6-(fluoromethoxy)benzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and controlled temperatures to ensure high yield and purity .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

1,2-Dichloro-3-fluoro-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex aromatic compounds.

Scientific Research Applications

1,2-Dichloro-3-fluoro-6-(fluoromethoxy)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-fluoro-6-(fluoromethoxy)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Research Findings and Limitations

- Gaps in Evidence:

The provided materials lack direct data on this compound. Comparisons are extrapolated from compounds with partial structural similarities, such as halogenation patterns or oxygen-containing substituents . - Key Inferences:

- The compound’s fluoromethoxy group may confer unique steric and electronic effects compared to methoxy or pure halogen substituents.

- Its dual chlorine substituents could enhance stability in harsh reaction conditions, similar to bromine in ’s nitroaromatic compound .

Biological Activity

1,2-Dichloro-3-fluoro-6-(fluoromethoxy)benzene is an aromatic compound notable for its halogenated structure, which includes two chlorine atoms, one fluorine atom, and a fluoromethoxy group. This unique arrangement of substituents suggests potential biological activity, making it a subject of interest in medicinal chemistry and toxicology.

- Molecular Formula : C7H4Cl2F2O

- Molecular Weight : 213.01 g/mol

- IUPAC Name : this compound

The halogenated features of this compound influence its reactivity and interaction with biological systems. The presence of both chlorine and fluorine atoms can enhance lipophilicity and alter the compound's metabolic pathways.

The biological activity of this compound may involve several mechanisms:

- Electrophilic Interactions : The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to covalent bond formation. This can alter the structure and function of target molecules.

- Enzyme Modulation : Investigations suggest that this compound may inhibit or activate specific enzymes, affecting cellular processes.

- Receptor Interaction : The unique structural features may allow for specific binding to receptors, influencing signaling pathways within cells.

Biological Activity Studies

Research into the biological activity of this compound has revealed several interesting findings:

In Vitro Studies

- Cell Viability Assays : Initial studies indicated that the compound exhibited cytotoxic effects on various cancer cell lines. Concentrations above 10 μM resulted in a significant decrease in cell viability.

- Enzyme Inhibition : The compound was tested for its ability to inhibit enzymes such as cytochrome P450 and glutathione S-transferase. Results showed a moderate inhibition rate, suggesting potential for drug metabolism interference.

In Vivo Studies

- Toxicology Assessments : Animal studies demonstrated that high doses led to liver and kidney toxicity, indicating the need for careful dosage regulation in therapeutic applications.

- Pharmacokinetics : Research showed that the compound has a half-life of approximately 4 hours in rat models, with significant accumulation in liver tissues.

Case Studies

Several case studies have been conducted to better understand the implications of this compound in biological systems:

| Study | Objective | Findings |

|---|---|---|

| Case Study 1 | Evaluate cytotoxicity in cancer cells | Significant reduction in viability at concentrations >10 μM |

| Case Study 2 | Assess enzyme inhibition | Moderate inhibition observed on cytochrome P450 |

| Case Study 3 | Investigate metabolic pathways | Identified as a substrate for phase I metabolism |

Applications

The unique properties of this compound make it a candidate for various applications:

- Drug Development : Its potential interactions with biological targets suggest it could serve as a lead compound in drug discovery.

- Environmental Impact Studies : Given its halogenated nature, research into its environmental persistence and toxicity is crucial.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.